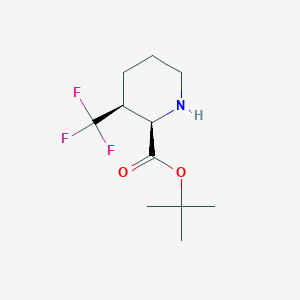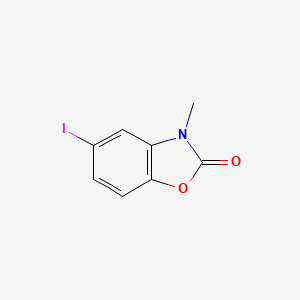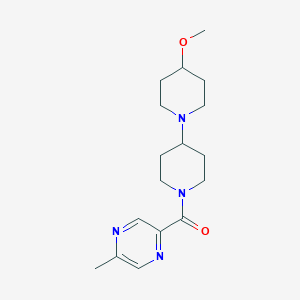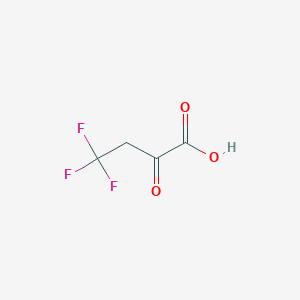![molecular formula C20H20ClNO5S B3007353 5-((4-chlorophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1052612-57-3](/img/structure/B3007353.png)
5-((4-chlorophenyl)sulfonyl)-8-methoxy-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reagents, reaction conditions, and the overall yield of the reaction .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It could include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions .Physical And Chemical Properties Analysis
This would include information about the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity or basicity, reactivity, and stability) .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis and Antiviral Activity : A study by Chen et al. (2010) focuses on the synthesis of derivatives from 4-chlorobenzoic acid, leading to compounds with antiviral activities, particularly against tobacco mosaic virus. This suggests potential applications in developing antiviral agents (Chen et al., 2010).
Chemiluminescence and Oxidation Studies : Watanabe et al. (2010) explored the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, investigating their base-induced chemiluminescence. These compounds exhibit potential for applications in analytical chemistry and sensor technologies (Watanabe et al., 2010).
Oxazolone-Based Synthesis : Clerici et al. (1999) developed a synthesis method for 4-sulfanylmethylene-5(4H)-oxazolones, which are precursors for various amino acid derivatives. This synthesis has implications in peptide and protein research (Clerici et al., 1999).
Electrochemical Oxidation : Danielmeier et al. (1996) studied the electrochemical oxidation of chiral 5-substituted 2-oxazolidinones, key intermediates for pharmacologically active compounds and protease inhibitors (Danielmeier et al., 1996).
Biological and Pharmacological Applications
Docking Studies and Crystal Structure Analysis : Al-Hourani et al. (2015) conducted docking studies and crystal structure analysis of tetrazole derivatives, including compounds with sulfonamide groups. These studies are crucial for understanding molecular interactions in drug development (Al-Hourani et al., 2015).
Photophysical Properties for Bioimaging : Abbas et al. (2018) synthesized novel bicyclic oxazolidine compounds and investigated their optoelectronic properties, highlighting their potential use in bioimaging and fluorescence studies (Abbas et al., 2018).
Development of Fluorescent Molecular Probes : Diwu et al. (1997) prepared 2,5-diphenyloxazoles with sulfonyl groups, creating new fluorescent solvatochromic dyes. These are used in developing sensitive probes for biological research (Diwu et al., 1997).
Natural Product Derivation and Pharmacological Activities : Makkar and Chakraborty (2018) derived novel furanyl compounds from red seaweed, exhibiting significant anti-inflammatory and antioxidative effects. This research opens doors for natural product-based drug development (Makkar & Chakraborty, 2018).
PET Imaging of MET Receptor : Wu et al. (2010) reported the synthesis and evaluation of a compound for PET imaging of the MET receptor, contributing to cancer diagnostics and therapeutics research (Wu et al., 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
12-(4-chlorophenyl)sulfonyl-4-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClNO5S/c1-20-11-16(15-10-13(26-3)6-9-17(15)27-20)18(19(23)22(20)2)28(24,25)14-7-4-12(21)5-8-14/h4-10,16,18H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYFHGMWBQDVCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=C(O2)C=CC(=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Cyclobutylphenyl)methyl]-N-(2-methyloxan-4-yl)prop-2-enamide](/img/structure/B3007270.png)
![3-{2-[3-(Trifluoromethyl)phenyl]hydrazin-1-ylidene}pentane-2,4-dione](/img/structure/B3007272.png)


![(2E)-3-{4-[(ethoxycarbonyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B3007276.png)
![5-((3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3007277.png)
![N-Methyl-N-[2-oxo-2-[(2-oxo-3,4-dihydro-1H-quinolin-4-yl)methylamino]ethyl]prop-2-enamide](/img/structure/B3007278.png)


![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B3007281.png)


![N-(naphthalen-1-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3007289.png)
